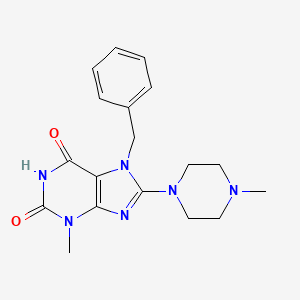

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Description

Properties

IUPAC Name |

7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-21-8-10-23(11-9-21)17-19-15-14(16(25)20-18(26)22(15)2)24(17)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXVUMAIDBXMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325139 | |

| Record name | 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332103-57-8 | |

| Record name | 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Benzylation: The 7th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Methylation: The 3rd position is methylated using methyl iodide under basic conditions.

Piperazine Substitution: The 8th position is substituted with 4-methylpiperazine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Purine vs. Pyrimidine Derivatives

The compound is distinguished from pyrimidine-dione analogs (e.g., 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-substituted pyrimidine-2,4-diones) by its purine backbone. Purine-diones contain a fused bicyclic ring system, whereas pyrimidine-diones (e.g., compounds 4 , 5 , and 6 from ) have a single six-membered ring. This structural difference impacts:

- Binding affinity : Purine derivatives often exhibit higher selectivity for purine-binding enzymes (e.g., kinases).

- Lipophilicity : The benzyl and methyl groups in both classes enhance membrane permeability, but the purine core may introduce additional steric effects .

Table 1: Core Structure Comparison

| Compound Class | Core Structure | Key Substituents | Molecular Weight Range |

|---|---|---|---|

| Purine-2,6-dione (Target) | Bicyclic purine | 7-Benzyl, 3-methyl, 8-(4-methylpiperazinyl) | 368.44 g/mol |

| Pyrimidine-2,4-dione (Ref. 1) | Monocyclic pyrimidine | 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl], methoxymethyl | ~450–500 g/mol (estimated) |

Substituent-Specific Variations in Purine Analogs

Within purine-dione derivatives, minor substituent changes significantly alter physicochemical and pharmacological properties. For example:

- Target Compound (): Direct 8-(4-methylpiperazinyl) substitution.

- Analog from : 8-[(4-methylpiperazin-1-yl)methyl] group (i.e., a methylene-linked piperazine).

- Solubility : The basic piperazinyl group may improve aqueous solubility, but the spacer could reduce it.

- Receptor interactions : Altered spatial positioning may enhance or hinder binding to target proteins.

Table 2: Substituent Impact in Purine Analogs

Functional Group Comparisons

- Benzyl Groups : Present in both the target compound and pyrimidine-diones (). These groups enhance lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.

- Piperazinyl vs. Methoxymethyl Groups : The 4-methylpiperazinyl group (target) introduces basicity, which may improve solubility in acidic environments (e.g., stomach), whereas methoxymethyl groups () are neutral and may reduce metabolic instability.

Research Implications and Gaps

Key areas for future research include:

- Enzyme inhibition assays : Comparing target compound activity against pyrimidine-diones (e.g., COX-2 or kinase inhibition).

- ADMET profiling : Evaluating how substituent variations affect absorption, distribution, and toxicity.

Biological Activity

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic compound belonging to the purine class of organic molecules. Characterized by its unique structure, which includes a purine core with a benzyl group and a piperazine moiety, this compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of this compound is , and it features a complex arrangement that contributes to its biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various cellular processes. Notably, it has been studied for its effects on:

- Cell Growth : The compound interacts with specific cellular receptors and enzymes, influencing pathways related to cell proliferation and metabolism.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cell Growth Modulation | Influences cellular proliferation pathways | |

| Cytotoxic Effects | Potential cytotoxicity against cancer cell lines | |

| Interaction with Enzymes | Modulates activity of specific enzymes |

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : The piperazine moiety could enhance binding affinity to specific receptors, influencing signaling pathways.

Case Studies

Recent studies have provided insights into the compound's efficacy:

-

Cytotoxicity Assessment : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values indicate effective concentrations for inducing cell death.

- MCF7 Cell Line : IC50 = 12.5 µM

- NCI-H460 Cell Line : IC50 = 42.3 µM

- Comparative Analysis : When compared to other purine derivatives, the compound displayed unique activity profiles that warrant further investigation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 12.5 | |

| NCI-H460 | 42.3 |

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Understanding these similarities can provide insights into its unique properties.

Table 3: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Benzylxanthine | Xanthine core instead of purine | Different enzymatic activity |

| 8-(4-Methylpiperazinyl)adenosine | Substituted adenosine structure | Known for neuroprotective effects |

| 7-Methyltheophylline | Methylated derivative of theophylline | Primarily used as a bronchodilator |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of the purine core followed by piperazine substitution. Key steps include:

- Alkylation : Reacting a purine precursor with benzyl halides under reflux in ethanol or DMSO .

- Piperazine Coupling : Using 4-methylpiperazine in a nucleophilic substitution reaction at the 8-position of the purine scaffold, often requiring anhydrous conditions and catalytic bases like triethylamine .

- Optimization : Vary solvents (e.g., DMSO for solubility vs. ethanol for cost), temperatures (60–100°C), and reaction times (12–24 hrs). Monitor purity via TLC or HPLC and employ column chromatography for purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., benzyl, piperazine) and methyl group integration .

- Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., observed m/z ~348.4 g/mol for C₁₇H₂₈N₆O₂) .

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in graded solvents (DMSO for stock solutions; PBS or ethanol for aqueous dilution). Lipophilicity can be estimated via logP calculations (e.g., ~2.5 predicted for analogs) .

- Stability : Conduct accelerated degradation studies (e.g., 37°C, pH 7.4 PBS) over 24–72 hrs, monitoring via HPLC. Store lyophilized at -20°C to prevent hydrolysis of the piperazine moiety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on viral polymerases or other enzymatic targets?

- Methodological Answer :

- Assay Design : Use in vitro enzyme inhibition assays (e.g., HCV NS5B polymerase for antiviral activity). Include positive controls (e.g., sofosbuvir) and measure IC₅₀ values via fluorescence-based substrate cleavage .

- Selectivity Screening : Test against related enzymes (e.g., human DNA polymerases) to assess off-target effects. Structural analogs with ethylpiperazine substituents showed 10-fold selectivity for viral vs. human targets .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-ethyl, 4-benzyl) or benzyl groups (e.g., halogenated derivatives). Compare activities using standardized assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets. Prioritize analogs with improved hydrogen bonding (e.g., piperazine NH to polymerase Asp318) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodological Answer :

- Meta-Analysis : Compile data from analogs (e.g., 7-pentyl vs. 7-hexyl chains) and identify trends (e.g., longer alkyl chains reduce solubility but enhance membrane penetration) .

- Experimental Validation : Re-test disputed compounds under identical conditions (e.g., fixed ATP concentration in kinase assays) to isolate substituent effects .

Q. How can Design of Experiments (DoE) principles improve reaction efficiency during scale-up synthesis?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ design revealed temperature (p < 0.01) as critical for yield optimization .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. byproduct formation) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.